molecular formula C20H22N4O2 B11373035 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11373035
M. Wt: 350.4 g/mol
InChI Key: QXYFVRKSYLNAKX-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the hydroxy methyl and methylphenyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy methyl group can yield 2-(3,4-DIMETHYLPHENYL)-5-FORMYL-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxy methyl and methylphenyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar core structure but lacking the additional functional groups.

    4-Methylphenylboronic acid: Shares the methylphenyl group but differs in its overall structure and reactivity.

    2-Methoxyphenyl isocyanate: Contains a phenyl group with different substituents, leading to distinct chemical properties.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-13-4-7-16(8-5-13)11-21-20(26)19-18(12-25)22-24(23-19)17-9-6-14(2)15(3)10-17/h4-10,25H,11-12H2,1-3H3,(H,21,26)

InChI Key

QXYFVRKSYLNAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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